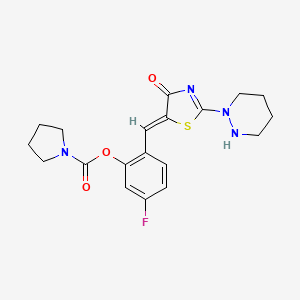

CLP290

説明

特性

IUPAC Name |

[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXMMXNNKLCLOM-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CLP290: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLP290 is an orally bioavailable prodrug that is emerging as a significant therapeutic candidate for a spectrum of neurological and psychiatric disorders. Its primary mechanism of action revolves around the positive modulation of the neuron-specific K-Cl cotransporter 2 (KCC2). By enhancing KCC2-mediated chloride extrusion, this compound restores the requisite low intracellular chloride concentrations necessary for effective GABAergic inhibition. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular and functional pathways.

Introduction: The Role of KCC2 in Neuronal Inhibition

In the mature central nervous system (CNS), the fast inhibitory neurotransmission is predominantly mediated by GABAA receptors, which are ligand-gated chloride channels.[1] The efficacy of this inhibition is critically dependent on a low intracellular chloride ([Cl-]i) concentration, maintained by the K-Cl cotransporter KCC2.[2] KCC2 extrudes chloride ions from the neuron, thereby establishing a hyperpolarizing chloride gradient.[3] In numerous neuropathological conditions, including epilepsy, neuropathic pain, and traumatic brain injury, KCC2 expression and function are downregulated.[2] This leads to an accumulation of intracellular chloride, compromising GABAergic inhibition and, in some instances, leading to a paradoxical excitatory effect of GABA.[3] this compound has been developed to counteract this pathological state by enhancing KCC2 function.[4]

Core Mechanism of Action of this compound

This compound is a prodrug that is metabolized to the active compound CLP257.[4] The central mechanism of action of this compound, via its active metabolite CLP257, is the potentiation of KCC2 activity. This enhancement of KCC2 function leads to a cascade of downstream effects that collectively restore inhibitory tone in the CNS.

Molecular Interactions and Signaling Pathways

This compound's influence on KCC2 is multifaceted, involving the modulation of post-translational modifications and protein stability. A key aspect of its action is the preservation of KCC2 in its active state at the neuronal membrane.

-

Modulation of KCC2 Phosphorylation: this compound has been demonstrated to prevent the dephosphorylation of KCC2 at Serine 940 (pS940).[5] This phosphorylation site is crucial for maintaining the stability and activity of KCC2 at the plasma membrane. By preserving the pS940-phosphorylated state, this compound counteracts the pathological downregulation of KCC2.[5]

-

Inhibition of PKCδ Signaling: In the context of traumatic brain injury (TBI), this compound has been shown to inhibit the tyrosine phosphorylation of Protein Kinase C delta (PKCδ) at position Y311.[5] This inhibitory action on PKCδ is upstream of KCC2 regulation and contributes to the maintenance of KCC2 phosphorylation and its functional oligomeric state at the neuronal membrane.[5]

-

Preservation of KCC2 Oligomerization: The functional form of KCC2 is an oligomer. This compound treatment has been found to be effective in preventing the loss of this oligomeric KCC2 from the neuronal membrane, which is essential for its chloride extrusion capacity.[5]

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative parameters related to the activity and pharmacokinetics of this compound and its active metabolite, CLP257.

Table 1: Potency of CLP257

| Compound | Assay | Parameter | Value | Reference |

| CLP257 | KCC2 Activation | EC50 | 616 nM | [1] |

Table 2: Pharmacokinetic Profile of this compound

| Prodrug | Administration | Parameter | Value | Reference |

| This compound | Oral (PO) | Apparent t1/2 | 5 hours | [6] |

Table 3: Preclinical Efficacy of this compound

| Indication | Animal Model | Administration | Dose | Outcome | Reference |

| Neuropathic Pain | Rat (PNI) | Oral (PO) | 100 mg/kg | Analgesic efficacy equivalent to Pregabalin (30 mg/kg) | [6] |

| Traumatic Brain Injury | Rat (CCI) | Intraperitoneal (IP) | 50 mg/kg | Neuroprotection and restoration of KCC2 function | [5] |

| Sedation Enhancement | Neonatal Rat | Oral (PO) | - | Potentiated midazolam-induced sedation | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

KCC2 Activity Assay (Thallium Influx Assay)

This assay is a common method to assess the activity of KCC2 in a high-throughput format.

-

Cell Line: HEK293 cells stably expressing human KCC2.

-

Principle: KCC2 can transport thallium (Tl+) ions, which can be detected by a Tl+-sensitive fluorescent dye (e.g., FluxOR). An increase in KCC2 activity results in a greater influx of Tl+ and a corresponding increase in fluorescence.

-

Protocol Outline:

-

HEK-KCC2 cells are plated in 384-well plates.

-

Cells are loaded with a Tl+-sensitive fluorescent dye.

-

A baseline fluorescence reading is taken.

-

CLP257 (the active metabolite of this compound) or control compounds are added to the wells.

-

A stimulus buffer containing Tl+ is added.

-

The change in fluorescence over time is measured using a fluorescence plate reader (e.g., FLIPR).

-

KCC2 activity is quantified by the rate of fluorescence increase.[8][9]

-

Pharmacokinetic Analysis

-

Subjects: Adult male Sprague-Dawley rats.

-

Administration: this compound is administered intravenously (IV), intraperitoneally (IP), or orally (PO).

-

Sampling: Blood samples are collected at various time points post-administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, and 7 hours).

-

Analysis: Plasma is separated and the concentration of CLP257 (the active metabolite) is determined by liquid chromatography-mass spectrometry (LC/MS).

-

Parameters Calculated: Pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC) are calculated from the concentration-time data.[10]

Paw Withdrawal Threshold (PWT) Assay for Analgesia

This behavioral assay is used to assess mechanical allodynia in models of neuropathic pain.

-

Principle: In a state of neuropathic pain, the threshold to withdraw a paw in response to a mechanical stimulus is reduced. An effective analgesic will increase this withdrawal threshold.

-

Apparatus: Von Frey filaments of varying calibrated forces.

-

Protocol Outline:

-

Rats are habituated to the testing environment.

-

Von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

-

The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.

-

A baseline PWT is established before this compound administration.

-

This compound is administered, and the PWT is measured at subsequent time points to assess the analgesic effect.[11][12][13]

-

Figure 2: Experimental workflow for the Paw Withdrawal Threshold assay.

Immunochemical Assays for KCC2 Phosphorylation and Oligomerization

-

Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated KCC2, as well as its oligomeric state.

-

Protocol Outline:

-

Brain tissue is collected from control and this compound-treated animals.

-

Proteins are extracted and their concentrations determined.

-

For oligomerization studies, non-reducing gel electrophoresis is used to preserve the oligomeric structure of KCC2.

-

For phosphorylation studies, standard SDS-PAGE is performed.

-

Proteins are transferred to a membrane and probed with specific primary antibodies against total KCC2, phospho-KCC2 (Ser940), and PKCδ (pY311).

-

Secondary antibodies conjugated to a reporter enzyme are used for detection.

-

The intensity of the bands is quantified to determine the relative levels of the target proteins.[5]

-

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental mechanism of neuronal inhibition by enhancing the function of the KCC2 transporter. Its ability to restore chloride homeostasis through the modulation of KCC2 phosphorylation and stability provides a novel approach for the treatment of a wide range of neurological and psychiatric disorders characterized by an excitation-inhibition imbalance. The preclinical data to date supports its potential as a first-in-class KCC2-positive modulator. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

CLP290 as a K-Cl Co-transporter 2 (KCC2) Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The K-Cl co-transporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations in mature neurons.[1][2][3] This function is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[2][3][4] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spinal cord injury, and traumatic brain injury, making it a compelling therapeutic target.[3][4][5][6] CLP290 is an orally bioavailable prodrug of the active compound CLP257, which has been identified as a KCC2 activator.[6][7][8] Preclinical studies have demonstrated the potential of this compound to restore KCC2 function and alleviate symptoms in various disease models.[5][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols for assessing its activity, and the key signaling pathways involved in KCC2 regulation.

Introduction to KCC2 and its Role in Neuronal Function

In mature neurons, the inwardly directed transport of chloride ions through GABA-A and glycine (B1666218) receptors results in hyperpolarization and synaptic inhibition.[3][4] This is dependent on a low intracellular chloride concentration, which is actively maintained by KCC2.[1][2][3] KCC2 utilizes the electrochemical gradient of potassium to extrude chloride ions from the neuron.[9]

During early neuronal development, KCC2 expression is low, leading to higher intracellular chloride levels.[1][9] Consequently, GABAergic signaling is depolarizing and excitatory, playing a crucial role in neuronal proliferation, migration, and synapse formation.[4] The developmental upregulation of KCC2 is a key event in the "GABA shift" from excitatory to inhibitory neurotransmission.[9]

Downregulation of KCC2 expression or function in mature neurons can revert GABAergic signaling to a depolarizing state, contributing to neuronal hyperexcitability and the pathophysiology of various neurological disorders.[3][4][10] Therefore, therapeutic strategies aimed at enhancing KCC2 activity present a promising approach for treating these conditions.

This compound: A Novel KCC2 Activator

This compound is the orally bioavailable carbamate (B1207046) prodrug of CLP257, a first-in-class KCC2 activator identified through high-throughput screening.[6][7][8] CLP257 has been shown to increase KCC2-dependent chloride extrusion, rescue KCC2 plasma membrane expression, and restore inhibitory neurotransmission in models of neuronal injury.[6][8]

Mechanism of Action

The precise mechanism by which this compound's active form, CLP257, activates KCC2 is still under investigation. However, studies suggest that it may act by:

-

Preventing KCC2 Downregulation: In response to neuronal injury or hyperexcitability, KCC2 can be dephosphorylated at key regulatory sites, leading to its internalization from the plasma membrane and subsequent degradation.[11] this compound has been shown to prevent the loss of oligomeric KCC2 from the neuronal membrane following traumatic brain injury.[12]

-

Modulating KCC2 Phosphorylation: The function of KCC2 is tightly regulated by phosphorylation. Phosphorylation of serine 940 (S940) is crucial for KCC2 stability at the plasma membrane.[9][12] this compound treatment has been shown to prevent the dephosphorylation of S940 and restore KCC2 membrane localization in various injury models.[13][14] Conversely, phosphorylation at threonine 906 (T906) and threonine 1007 (T1007) inhibits KCC2 activity.[7]

-

Restoring KCC2 Oligomerization: Functional KCC2 exists as oligomers (dimers, trimers, and tetramers) in the plasma membrane.[4] this compound has been demonstrated to be effective in preventing the loss of these functional oligomeric forms of KCC2.[12]

It is important to note that some studies have questioned the direct and selective action of CLP257/CLP290 on KCC2, suggesting potential off-target effects.[7] Further research is needed to fully elucidate its molecular mechanism.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various models of neurological disorders.

Table 1: Efficacy of this compound in a Rat Model of Neuropathic Pain

| Parameter | Vehicle | This compound (100 mg/kg, p.o.) | Pregabalin (30 mg/kg, p.o.) | Reference |

| Mechanical Withdrawal Threshold (g) | Decreased | Significantly increased | Significantly increased | [6] |

| Motor Performance (Time on Rotarod) | No significant change | No significant impairment | Significant impairment | [6] |

Table 2: Efficacy of this compound in a Mouse Model of Spinal Cord Injury

| Parameter | Vehicle | This compound (100 mg/kg, i.p., daily for 10 weeks) | Reference |

| Basso Mouse Scale (BMS) Score | No significant improvement | Significant improvement in stepping ability | [8] |

| Reflex Responses | Hyper-reflexia | Normalized | [15] |

| Muscle Co-contraction | Increased | Reduced | [16] |

Table 3: Efficacy of this compound in a Rat Model of Traumatic Brain Injury (TBI)

| Parameter | Sham | TBI + Vehicle | TBI + this compound (50 mg/kg, i.p., 1 day post-TBI) | Reference |

| Oligomeric KCC2 Levels | Normal | Significantly decreased | Loss prevented | [12] |

| Neuronal Loss | Minimal | Significant | Significantly reduced | [12] |

| KCC2 Phosphorylation (pS940) | Normal | Significantly decreased | Loss prevented | [12] |

Table 4: Pharmacokinetic Profile of this compound in Rats

| Administration Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Oral (p.o.) | ~400 | ~2 | ~30 | [6] |

| Intraperitoneal (i.p.) | ~1200 | ~0.5 | ~80 | [6] |

| Intravenous (i.v.) | ~2500 | ~0.1 | 100 | [6] |

Key Signaling Pathways Regulating KCC2

The expression and function of KCC2 are dynamically regulated by a complex network of signaling pathways. Understanding these pathways is crucial for the development of KCC2-targeted therapeutics.

Brain-Derived Neurotrophic Factor (BDNF) - TrkB Signaling

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a dual role in KCC2 regulation. While chronic BDNF signaling is generally associated with the upregulation of KCC2 expression during development, acute and excessive BDNF release, often occurring under pathological conditions like seizures, can lead to KCC2 downregulation.[17][18] This downregulation is mediated by the activation of downstream signaling cascades, including phospholipase Cγ (PLCγ) and Shc/FRS-2, leading to decreased KCC2 transcription and protein expression.[17][18]

Caption: BDNF-TrkB signaling pathway leading to KCC2 downregulation.

WNK-SPAK/OSR1 Kinase Cascade

The With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), are key regulators of cation-chloride cotransporters. This pathway is known to phosphorylate KCC2 at inhibitory residues T906 and T1007, leading to a decrease in its transport activity.[7]

Caption: The WNK-SPAK/OSR1 pathway inhibits KCC2 activity.

Protein Kinase C (PKC) and Protein Phosphatase 1 (PP1)

The phosphorylation state of S940 on KCC2 is dynamically regulated by the opposing actions of Protein Kinase C (PKC) and Protein Phosphatase 1 (PP1). PKC-mediated phosphorylation of S940 enhances KCC2 stability at the plasma membrane.[11] Conversely, under conditions of excessive neuronal activity and calcium influx, PP1 is activated and dephosphorylates S940, leading to KCC2 internalization and degradation.[11]

Caption: Regulation of KCC2 membrane stability by PKC and PP1.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound and KCC2 function.

Western Blotting for KCC2 Expression and Phosphorylation

This technique is used to quantify the total and phosphorylated levels of KCC2 in tissue or cell lysates.

Protocol Outline:

-

Tissue/Cell Lysis: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine protein concentration using a BCA assay.[13]

-

SDS-PAGE: Separate proteins by size by running 40 µg of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total KCC2, phospho-S940 KCC2, phospho-T906/T1007 KCC2, or a loading control (e.g., β-actin, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[19]

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[19]

Caption: Workflow for Western Blotting analysis of KCC2.

Patch-Clamp Electrophysiology for Measuring GABAergic Currents

This technique allows for the direct measurement of GABA-A receptor-mediated currents and the determination of the GABA reversal potential (EGABA), which is an indirect measure of KCC2 activity.

Protocol Outline:

-

Cell Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Recording Setup: Use a patch-clamp amplifier and micromanipulator to establish a whole-cell or perforated-patch recording configuration on a target neuron.

-

Internal Solution: For whole-cell recordings, the internal pipette solution will dialyze the cell, allowing for the clamping of intracellular chloride at a known concentration. For perforated-patch recordings using gramicidin, the native intracellular chloride concentration is preserved.[20]

-

External Solution: Bathe the cells in an artificial cerebrospinal fluid (aCSF) containing blockers of glutamatergic and voltage-gated sodium and potassium channels to isolate GABAergic currents.[6][20]

-

GABA Application: Apply GABA or a GABA-A receptor agonist (e.g., muscimol) locally to the neuron.

-

Data Acquisition: Record the resulting current at various holding potentials to determine the reversal potential (EGABA).

-

Data Analysis: A hyperpolarized EGABA indicates efficient chloride extrusion by KCC2. A shift in EGABA to more depolarized potentials upon drug application can indicate inhibition of KCC2, while a hyperpolarizing shift suggests enhancement of KCC2 activity.

Ion Flux Assays (Thallium or Rubidium)

These are cell-based assays used in high-throughput screening to identify modulators of KCC2 activity. They measure the influx of thallium (Tl+) or rubidium (Rb+), which are surrogates for potassium (K+), through the transporter.

Protocol Outline:

-

Cell Line: Use a cell line (e.g., HEK-293) stably overexpressing KCC2.[20][21]

-

Compound Incubation: Incubate the cells with test compounds (like this compound) for a defined period.

-

Ion Flux Measurement:

-

Thallium (Tl+) Influx: Use a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular solution will lead to its influx through KCC2, causing an increase in fluorescence.[20][21]

-

Rubidium (Rb+) Influx: Use the radioactive isotope 86Rb+. After incubation, lyse the cells and measure the amount of intracellular 86Rb+ using a scintillation counter.[21]

-

-

Data Analysis: An increase in Tl+ or Rb+ influx in the presence of a test compound, compared to a vehicle control, indicates potentiation of KCC2 activity.

Caption: Workflow for Thallium and Rubidium ion flux assays.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for a range of neurological disorders characterized by impaired KCC2 function. Its ability to restore inhibitory neurotransmission by enhancing KCC2 activity has been demonstrated in multiple preclinical models. However, further research is required to fully elucidate its mechanism of action and to translate these promising preclinical findings into clinical applications. Future studies should focus on:

-

Identifying the direct binding site of CLP257 on KCC2.

-

Investigating potential off-target effects of this compound.

-

Conducting clinical trials to evaluate the safety and efficacy of this compound in human patients.

-

Developing next-generation KCC2 activators with improved potency and selectivity.

The continued exploration of KCC2 as a therapeutic target holds significant promise for the development of novel treatments for a wide array of debilitating neurological and psychiatric conditions.

References

- 1. Frontiers | Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 [frontiersin.org]

- 2. What are KCC2 activators and how do they work? [synapse.patsnap.com]

- 3. Current view on the functional regulation of the neuronal K(+)-Cl(-) cotransporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]

- 6. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Developmental Regulation of KCC2 Phosphorylation Has Long-Term Impacts on Cognitive Function [frontiersin.org]

- 10. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]

- 12. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]

- 13. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Mechanism of Activity-Dependent Downregulation of the Neuron-Specific K-Cl Cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Direct activation of KCC2 arrests benzodiazepine refractory status epilepticus and limits the subsequent neuronal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Pathways of CLP290 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and downstream signaling pathways affected by CLP290, a potent and specific activator of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is a critical regulator of intracellular chloride and plays a pivotal role in governing the strength of GABAergic and glycinergic inhibition in the mature central nervous system (CNS). Dysregulation of KCC2 function is implicated in a wide array of neurological and psychiatric disorders, making it a key therapeutic target.[1][2][3] this compound, an orally bioavailable prodrug of the active compound CLP257, represents a first-in-class therapeutic approach to restore neuronal inhibition by enhancing KCC2 function.[2][3][4]

Core Mechanism of Action: Restoration of Neuronal Chloride Homeostasis

The primary function of KCC2 is to extrude chloride (Cl⁻) and potassium (K⁺) ions from the neuron, maintaining a low intracellular Cl⁻ concentration ([Cl⁻]i).[5] This low [Cl⁻]i is essential for the hyperpolarizing effect of GABAergic neurotransmission. When the GABA-A receptor, a ligand-gated Cl⁻ channel, is activated, the resulting influx of Cl⁻ drives the membrane potential more negative, thereby inhibiting neuronal firing.[6][7]

In various pathological states such as epilepsy, neuropathic pain, and traumatic brain injury, KCC2 expression or function is downregulated.[1][8][9] This leads to an accumulation of intracellular Cl⁻, causing the GABAergic response to become less hyperpolarizing or even depolarizing and excitatory. This "GABAergic shift" contributes significantly to network hyperexcitability.

This compound activation of KCC2 directly counteracts this pathology. By enhancing the Cl⁻ extrusion capacity of KCC2, this compound restores the low [Cl⁻]i necessary for robust GABAergic inhibition, thereby re-establishing the proper excitatory/inhibitory (E/I) balance within neuronal circuits.[3][4][6]

Key Downstream Signaling Pathway: Regulation of KCC2 Stability

Research into the effects of this compound following traumatic brain injury (TBI) has elucidated a specific signaling pathway involved in its neuroprotective effects.[8] TBI is known to cause a loss of KCC2 from the neuronal membrane, contributing to post-traumatic hyperexcitability.

The mechanism involves the Protein Kinase C delta (PKCδ) isoform. Following TBI, PKCδ undergoes a specific phosphorylation event (pY311) that alters its localization away from the membrane. This change is associated with a significant decrease in the phosphorylation of KCC2 at serine 940 (pS940).[8] Phosphorylation at S940 is a crucial post-translational modification that stabilizes KCC2 at the plasma membrane; its dephosphorylation leads to the transporter's degradation.[6][8]

This compound administration was shown to inhibit the pY311 modification of PKCδ, restoring its membrane localization. This, in turn, prevented the dephosphorylation of KCC2 at S940, preserving the stable, functional oligomeric form of KCC2 at the neuronal membrane.[8] This stabilization maintains chloride homeostasis and provides a neuroprotective effect.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of KCC2 and NKCC1 in spinal cord injury: From physiology to pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuron - Wikipedia [en.wikipedia.org]

- 8. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]

- 9. The Expanding Therapeutic Potential of Neuronal KCC2 - PMC [pmc.ncbi.nlm.nih.gov]

CLP290: A Deep Dive into Neuronal Chloride Homeostasis Regulation

A Technical Guide for Researchers and Drug Development Professionals

The neuronal K+-Cl- cotransporter 2 (KCC2) is a critical regulator of intracellular chloride ([Cl-]i), playing a pivotal role in the strength and polarity of GABAergic and glycinergic neurotransmission.[1][2] Dysregulation of KCC2 function and the subsequent disruption of chloride homeostasis have been implicated in a wide array of neurological and psychiatric disorders, including epilepsy, neuropathic pain, traumatic brain injury, and neurodevelopmental disorders.[1][2][3][4] This has positioned KCC2 as a promising therapeutic target. CLP290, a prodrug of the KCC2-selective enhancer CLP257, has emerged as a key pharmacological tool and potential therapeutic agent for restoring neuronal chloride homeostasis.[1][4] This technical guide provides an in-depth analysis of this compound's effect on neuronal chloride homeostasis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound is a carbamate (B1207046) prodrug designed to improve the pharmacokinetic profile of its active form, CLP257.[1] The primary mechanism of action of CLP257/CLP290 is the enhancement of KCC2-mediated chloride extrusion from neurons.[1][4] This leads to a reduction in intracellular chloride concentration, thereby hyperpolarizing the reversal potential for GABA-A receptor-mediated currents (EGABA) and reinforcing inhibitory neurotransmission.[1]

Several studies have elucidated the multifaceted mechanism through which CLP257/CLP290 enhances KCC2 function:

-

Increased KCC2 Activity: CLP257 directly enhances the chloride extrusion capacity of KCC2.[1]

-

Enhanced KCC2 Membrane Expression: CLP257 has been shown to rescue the plasma membrane expression of KCC2 in neurons where its surface levels are diminished.[1][4]

-

Modulation of KCC2 Phosphorylation: this compound has been found to prevent the downregulation of KCC2 phosphorylation at Serine 940 (S940), a key regulatory site for its membrane stability and activity.[5][6] In the context of traumatic brain injury, this compound was shown to inhibit the phosphorylation of Protein Kinase C delta (PKCδ) at Tyrosine 311, which in turn restored PKCδ localization to the membrane and maintained normal levels of KCC2-pS940.[6] This suggests that this compound's mechanism involves the modulation of upstream signaling pathways that regulate KCC2 trafficking and function.

The signaling pathway can be visualized as follows:

Quantitative Data on the Effects of CLP257/CLP290

The following tables summarize the quantitative effects of CLP257 and this compound on neuronal chloride homeostasis and related physiological outcomes from various preclinical studies.

Table 1: Effect of CLP257 on KCC2-Mediated Chloride Transport

| Model System | CLP257 Concentration | Parameter Measured | Observed Effect | Reference |

| BDNF-treated spinal slices | 25 µM | Rate of Cl- accumulation | 26% increase | [1] |

| BDNF-treated spinal slices | 100 µM | Rate of Cl- accumulation | Complete restoration to control levels | [1] |

| PNI spinal slices | 25 µM | Rate of Cl- accumulation | 45% increase | [1] |

Table 2: Effect of CLP257 on GABA-A Reversal Potential (EGABA)

| Model System | CLP257 Concentration | Parameter Measured | Observed Effect | Reference |

| BDNF-treated SDH neurons | 25 µM | EGABA | Hyperpolarization | [1] |

| PNI SDH neurons | 25 µM | EGABA | Hyperpolarization | [1] |

Table 3: In Vivo Efficacy of CLP257 and this compound

| Compound | Animal Model | Administration Route & Dose | Parameter Measured | Observed Effect | Reference |

| CLP257 | Peripheral Nerve Injury (PNI) rats | Intraperitoneal (IP), 100 mg/kg | Mechanical withdrawal threshold | Increased threshold (analgesia) | [1] |

| This compound | PNI rats | Per os (PO) | Mechanical withdrawal threshold | Analgesic effect equivalent to Pregabalin | [1] |

| This compound | Traumatic Brain Injury (TBI) rats | 50 mg/kg | KCC2 oligomer levels | Prevention of loss | [6] |

| This compound | Spinal Cord Injury (SCI) rats | Intragastric | KCC2/NKCC1 ratio | Significant increase | [7][8] |

| This compound | 5xFAD mice (Alzheimer's model) | Per os (PO), 100 mg/kg daily | Spatial memory | Reversal of deficits | [9] |

| This compound | Kainate mouse model of status epilepticus | - | Seizure suppression | Effective treatment | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound on neuronal chloride homeostasis.

Chloride Imaging

1. MQAE (N-(6-Methoxyquinolyl) acetoethylester) Fluorescence Imaging

-

Principle: MQAE is a fluorescent chloride indicator whose fluorescence is collisionally quenched by chloride ions. Therefore, an increase in intracellular chloride leads to a decrease in MQAE fluorescence.[10]

-

Protocol Summary:

-

Spinal cord slices (400 µm-thick) are prepared and maintained in artificial cerebrospinal fluid (aCSF).[1]

-

For in vitro studies, slices can be treated with substances like BDNF to downregulate KCC2, followed by incubation with CLP257 or vehicle.[1]

-

Slices are incubated in aCSF containing 5 mM MQAE for 30-40 minutes.[1]

-

Slices are transferred to a perfusion chamber for imaging.

-

To measure KCC2 function, a high potassium (e.g., 15 mM KCl) aCSF is perfused to reverse the chloride gradient and induce KCC2-mediated chloride influx.[1]

-

Fluorescence lifetime imaging (FLIM) is used to acquire images every 10 seconds. Changes in fluorescence lifetime, which are inversely proportional to [Cl-]i, are measured.[1][10]

-

2. Genetically Encoded Chloride Indicators (e.g., Clomeleon, SuperClomeleon)

-

Principle: These are ratiometric fluorescent proteins sensitive to chloride concentration, often consisting of two fluorescent proteins (e.g., CFP and YFP) linked by a chloride-sensitive linker. The ratio of fluorescence emission at two wavelengths provides a measure of [Cl-]i.[1][9]

-

Protocol Summary:

-

Neurons or cell lines (e.g., NG-108) are transfected with a plasmid or infected with a viral vector (e.g., AAV) expressing the chloride sensor.[1][9]

-

For in vivo imaging, AAV carrying the sensor is injected into the brain region of interest.[9]

-

Cells or brain slices are imaged using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific sensor.

-

Ratiometric imaging is performed by acquiring images at the two emission wavelengths, and the ratio is calculated to determine relative changes in [Cl-]i.

-

A generalized workflow for chloride imaging experiments can be depicted as:

Electrophysiology

Whole-Cell Patch-Clamp Recordings for EGABA Measurement

-

Principle: This technique allows for the direct measurement of the reversal potential of GABA-A receptor-mediated currents (EGABA), which is determined by the chloride gradient across the neuronal membrane.

-

Protocol Summary:

-

Whole-cell voltage-clamp recordings are performed on neurons in spinal cord slices.[1]

-

Patch pipettes are filled with an internal solution containing a known chloride concentration to impose a chloride load on the neuron.[1]

-

GABA is applied locally to the neuron, and the resulting current is measured at different holding potentials.

-

The membrane potential at which the GABA-induced current reverses its polarity is the EGABA.

-

Changes in EGABA following treatment with CLP257/CLP290 are measured to assess the compound's effect on chloride extrusion capacity.[1]

-

Biochemical Assays

Cell Surface Biotinylation

-

Principle: This method is used to label and quantify proteins present on the cell surface, allowing for the assessment of changes in the membrane expression of transporters like KCC2.

-

Protocol Summary:

-

Spinal cord slices or cultured neurons are treated with CLP257 or vehicle.

-

Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent.

-

Cells are lysed, and biotinylated proteins are captured using streptavidin-coated beads.

-

The captured surface proteins and the total protein from the lysate are then analyzed by Western blotting using an antibody against KCC2.

-

The ratio of surface to total KCC2 is quantified to determine the effect of the treatment on KCC2 membrane expression.[1]

-

Conclusion and Future Directions

This compound has proven to be a valuable pharmacological tool for investigating the role of KCC2 and chloride homeostasis in neuronal function and dysfunction. The preclinical data strongly support its therapeutic potential for a range of neurological disorders characterized by impaired GABAergic inhibition.[1][3] Future research should focus on further elucidating the precise molecular interactions of this compound's active form with KCC2 and its regulatory proteins. Additionally, clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients.[11][12] The continued development of KCC2 enhancers like this compound holds significant promise for novel therapeutic strategies aimed at restoring fundamental aspects of neuronal communication.

References

- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]

- 7. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Chloride Homeostasis in Neuronal Disorders: Bridging Measurement to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Stanford Comprehensive Epilepsy Program Clinical Trials | Neurology & Neurological Sciences | Stanford Medicine [med.stanford.edu]

The Role of CLP290 in Restoring GABAergic Inhibition: A Technical Guide

Executive Summary: The precise control of neuronal inhibition is fundamental to central nervous system function, with its disruption implicated in a host of neurological disorders, including epilepsy, neuropathic pain, and spasticity. At the core of this inhibitory control lies the neurotransmitter γ-aminobutyric acid (GABA) and its type A receptors (GABAARs), which are ligand-gated chloride channels. The efficacy of GABAergic inhibition is critically dependent on a low intracellular chloride concentration ([Cl-]i), maintained primarily by the neuron-specific K+-Cl- cotransporter 2 (KCC2). In pathological states, KCC2 function is often compromised, leading to an accumulation of intracellular chloride and a subsequent shift in GABAAR-mediated responses from hyperpolarizing (inhibitory) to depolarizing (excitatory). This guide provides an in-depth examination of CLP290, an orally bioavailable prodrug of the KCC2 enhancer CLP257, which represents a promising therapeutic strategy to restore chloride homeostasis and re-establish effective GABAergic inhibition. We will explore its mechanism of action, preclinical efficacy, and the key experimental methodologies used to validate its function.

The Foundation: GABAergic Inhibition and Chloride Homeostasis

In the mature central nervous system, the activation of GABAA receptors typically causes an influx of chloride ions, hyperpolarizing the neuron's membrane potential and making it less likely to fire an action potential—the essence of synaptic inhibition.[1][2] This process is entirely dependent on the electrochemical gradient for chloride, which is actively maintained by two key cation-chloride cotransporters:

-

NKCC1 (Na+-K+-2Cl- Cotransporter 1): This transporter actively pumps chloride into the neuron. It is highly expressed during development, leading to high [Cl-]i and causing GABA to be excitatory, a crucial factor in neuronal development.[2][3]

-

KCC2 (K+-Cl- Cotransporter 2): This neuron-specific transporter extrudes chloride out of the neuron. A significant developmental upregulation of KCC2 is responsible for the "GABA switch," which converts GABA's action from excitatory to inhibitory.[4] In mature neurons, the high activity of KCC2 ensures a low [Cl-]i, making GABAergic transmission inhibitory.[5][6]

Dysfunction or downregulation of KCC2 is a common pathological feature in numerous neurological disorders.[7] This "KCC2 hypofunction" disrupts the delicate balance of chloride, leading to a state of disinhibition or even paradoxical excitation by GABA, which can initiate and sustain disease states like seizures and chronic pain.[8][9][10]

This compound: A Novel KCC2 Potentiator

This compound is an orally available small molecule developed as a therapeutic agent to counteract KCC2 dysfunction.[11] It is a carbamate (B1207046) prodrug of CLP257, which was identified through a high-throughput screen of over 92,500 compounds for their ability to lower [Cl-]i in a KCC2-dependent manner.[7][9] The prodrug design of this compound was specifically implemented to protect the active molecule, CLP257, from rapid glucuronidation, thereby improving its pharmacokinetic profile and allowing for effective oral administration.[12]

Mechanism of Action: Restoring Chloride Extrusion

This compound exerts its therapeutic effects by being metabolized to CLP257, which then acts to enhance the functional capacity of the KCC2 transporter. This enhancement restores the neuron's ability to extrude chloride, thereby re-establishing the hyperpolarizing gradient necessary for effective GABAAR-mediated inhibition.[7][13]

The precise molecular interactions are still under investigation, but studies suggest a multi-faceted mechanism:

-

Enhanced Chloride Transport: CLP257 directly potentiates the chloride extrusion capacity of KCC2. In spinal cord slices where KCC2 function was impaired by peripheral nerve injury or treatment with Brain-Derived Neurotrophic Factor (BDNF), CLP257 application significantly increased the rate of chloride transport, effectively restoring it to control levels.[7]

-

Increased Membrane Expression and Stability: In some pathological models, CLP257 has been shown to increase the cell surface expression of KCC2.[7] More recent studies suggest that CLP257 and other enhancers may not increase total expression but rather promote the stabilization and clustering of KCC2 at the plasma membrane, which is associated with potentiation of its function.[14] A reduction in the lateral diffusion of KCC2 in the membrane after treatment with CLP-257 supports this stabilization model.[14]

-

Restoration of EGABA: By enhancing Cl- extrusion, CLP257 hyperpolarizes the reversal potential for GABAA currents (EGABA). This directly counteracts the pathological shift that causes GABA to become depolarizing and restores its inhibitory nature.[7]

Preclinical Efficacy: Quantitative Data Summary

This compound has demonstrated significant efficacy across various preclinical models of neurological disorders characterized by KCC2 hypofunction.

Neuropathic & Inflammatory Pain

In models of peripheral nerve injury (PNI) and spinal cord injury (SCI), this compound has shown potent analgesic effects. It alleviates mechanical and thermal hypersensitivity without the sedative side effects associated with standard-of-care drugs like pregabalin.[9][15][16]

Table 1: Efficacy of this compound in Preclinical Pain Models

| Model | Species | This compound Dose | Outcome Measure | Result | Citation |

| PNI (Spared Nerve Injury) | Rat | 100 mg/kg, p.o. | Paw Withdrawal Threshold | Analgesic efficacy equivalent to 30 mg/kg Pregabalin | [9][12] |

| PNI (Spared Nerve Injury) | Rat | 100 mg/kg, p.o. | Motor Performance (Rotorod) | No significant impairment, unlike equipotent Pregabalin | [9][12] |

| Spinal Cord Injury (SCI) | Rat | 50 mg/kg/day, i.p. | Paw Withdrawal Thermal Latency | Significant improvement at 21 days post-injury | [15][16] |

| Spinal Cord Injury (SCI) | Rat | 50 mg/kg/day, i.p. | Rate-Dependent Depression (RDD) | Significant restoration of RDD levels | [15][16] |

Epilepsy and Seizures

By restoring GABAergic inhibition, this compound has shown anticonvulsant and anti-epileptogenic properties. It can suppress seizures in acute models and reduce the frequency of spontaneous recurrent seizures in chronic models.[8]

Table 2: Efficacy of this compound in Preclinical Seizure Models

| Model | Species | This compound Dose | Outcome Measure | Result | Citation |

| Convulsant-induced (PTZ) | Mouse | 10-100 mg/kg, i.p. | Seizure Score & Latency | Dose-dependent suppression of seizures | [8] |

| Neonatal Ischemia | Mouse | 30 mg/kg, i.p. | Seizure Burden | Reduced seizures | [17] |

| Chronic Epilepsy | Mouse | N/A (in vitro) | Spontaneous Epileptiform Activity | CLP-257 suppressed activity in human mTLE tissue | [14] |

Pharmacokinetics

The development of this compound as a prodrug dramatically improved upon the pharmacokinetic profile of its active metabolite, CLP257.

Table 3: Pharmacokinetic Parameters of CLP257 vs. This compound in Rats

| Compound | Administration | Apparent Half-life (t1/2) | Key Observation | Citation |

| CLP257 | i.v., i.p. | < 15 minutes | Rapidly cleared via glucuronidation | [12] |

| This compound (metabolized to CLP257) | p.o. | ~5 hours | Protected from first-pass metabolism, enabling oral efficacy | [12] |

Key Experimental Methodologies

The validation of this compound's mechanism and efficacy relies on a suite of sophisticated experimental techniques.

Chloride Concentration and Transport Assays

-

Genetically Encoded Cl- Sensors (e.g., Clomeleon): This ratiometric fluorescent sensor is expressed in cells to directly measure [Cl-]i.[9][13] The high-throughput screen that identified CLP257 was based on the ability of compounds to decrease the fluorescent ratio in NG108 cells expressing Clomeleon and KCC2.[7][18]

-

Protocol: Cells expressing Clomeleon and KCC2 are plated in multi-well plates. After incubation with test compounds (like CLP257), fluorescence is measured at two wavelengths (CFP and YFP). A decrease in the YFP/CFP ratio indicates a drop in [Cl-]i, signifying enhanced KCC2-mediated chloride extrusion.[18]

-

-

MQAE Fluorescence Lifetime Imaging: This technique is used in brain slices to measure the rate of chloride transport. The fluorescence of the MQAE dye is quenched by chloride.

-

Protocol: Slices are loaded with MQAE. A baseline fluorescence lifetime is recorded. The extracellular potassium concentration is then rapidly increased, which drives chloride into the cell via KCC2 (in a reverse transport mode). The rate of fluorescence quenching provides a quantitative measure of KCC2 transport activity. CLP257 was shown to increase this rate in KCC2-impaired neurons.[7]

-

Electrophysiology

-

Gramicidin-Perforated Patch-Clamp Recording: This technique is the gold standard for accurately measuring the GABAA reversal potential (EGABA) without disturbing the native intracellular chloride concentration of the recorded neuron.

-

Protocol: A recording pipette containing gramicidin (B1672133) is sealed onto a neuron. Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to chloride. This allows for electrical access without dialyzing the cell's chloride. Voltage-clamp recordings are then used to apply GABA and determine the voltage at which the GABA-induced current reverses direction, which is EGABA. Studies showed that CLP257 application caused a hyperpolarizing shift in EGABA in neurons from PNI animals.[7]

-

Protein Expression and Localization

-

Surface Biotinylation and Immunoblotting: This biochemical method is used to quantify the amount of KCC2 protein expressed on the cell surface versus the total amount within the cell.

-

Protocol: Surface proteins of live cells or slices are labeled with a biotin (B1667282) tag. The cells are then lysed, and the biotin-labeled proteins are pulled down using streptavidin beads. The total protein lysate and the surface-protein fraction are then analyzed by immunoblotting (Western blot) using antibodies specific for KCC2. This allows for the calculation of the surface-to-total expression ratio.[7][19]

-

Conclusion and Future Directions

This compound represents a first-in-class therapeutic agent that directly targets the underlying ionic imbalance in neurological disorders characterized by impaired GABAergic inhibition. By enhancing the function of the KCC2 transporter, this compound restores chloride homeostasis, re-establishes the inhibitory power of GABA, and alleviates symptoms in a range of preclinical models without inducing major side effects like sedation.[9][10]

This targeted approach of "restoring inhibition" rather than broadly suppressing neuronal activity or potentiating a dysfunctional system marks a significant advancement. Future research will likely focus on clinical trials to establish the safety and efficacy of KCC2 enhancers in human patients with conditions such as refractory epilepsy, neuropathic pain, and spasticity following neurotrauma. The successful translation of KCC2 modulators like this compound to the clinic holds the promise of a novel and powerful tool for managing some of the most challenging neurological diseases.

References

- 1. Frontiers | Loss of KCC2 in GABAergic Neurons Causes Seizures and an Imbalance of Cortical Interneurons [frontiersin.org]

- 2. Hyperpolarizing GABAergic transmission depends on KCC2 function and membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development and regulation of chloride homeostasis in the central nervous system [frontiersin.org]

- 4. Two developmental switches in GABAergic signalling: the K+–Cl− cotransporter KCC2 and carbonic anhydrase CAVII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss of KCC2 in GABAergic Neurons Causes Seizures and an Imbalance of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]

- 19. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]

CLP290 and its Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neuron-specific K-Cl cotransporter 2 (KCC2) is a critical regulator of synaptic inhibition in the central nervous system (CNS). By maintaining a low intracellular chloride ([Cl⁻]i) concentration, KCC2 ensures the hyperpolarizing nature of GABAergic neurotransmission.[1] Dysfunction of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders, which are often characterized by a pathological shift in the GABAergic response from inhibitory to excitatory.[2] CLP290, a prodrug of the active compound CLP257, has emerged as a promising therapeutic agent that potentiates KCC2 function, thereby restoring inhibitory signaling and influencing synaptic plasticity.[3][4] This technical guide provides an in-depth overview of the core science behind this compound, its mechanism of action, and its profound impact on synaptic plasticity, tailored for professionals in neuroscience research and drug development.

The Role of KCC2 in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[5] While long-term potentiation (LTP) at excitatory synapses is a well-established mechanism, the role of inhibitory plasticity is equally crucial for maintaining network stability and refining neural circuits.[6] KCC2 plays a pivotal role in this process by controlling the electrochemical gradient for chloride ions.[1]

In mature neurons, the low [Cl⁻]i maintained by KCC2 allows the activation of GABAA receptors to induce a hyperpolarizing influx of Cl⁻, leading to inhibition of the postsynaptic neuron.[2] However, under pathological conditions such as nerve injury or excessive neuronal activity, KCC2 expression and/or function can be downregulated.[7] This leads to an accumulation of intracellular chloride, causing the GABA reversal potential (EGABA) to shift to a more depolarized level.[2] Consequently, GABAergic transmission can become excitatory, contributing to neuronal hyperexcitability and disrupting the delicate balance required for normal synaptic plasticity.[2] For instance, a lack of KCC2 has been shown to impair synaptic plasticity and memory formation.[2]

This compound: Mechanism of Action

This compound is an orally bioavailable prodrug that is rapidly converted to its active form, CLP257.[4][8] CLP257 acts as a potent potentiator of KCC2, enhancing its ability to extrude chloride ions from neurons.[3] The primary mechanism through which CLP257 is believed to exert its effects is by promoting the phosphorylation of KCC2 at serine 940 (S940).[9][10] This phosphorylation event is crucial for stabilizing KCC2 at the plasma membrane, thereby increasing its surface expression and overall transport capacity.[11][12]

However, it is important to note that there is some debate in the scientific literature regarding the precise mechanism of action of CLP257. Some studies have suggested that at higher concentrations, CLP257 may also potentiate GABAA receptor function directly.[9] This highlights the need for further research to fully elucidate the molecular targets of this compound.

The potentiation of KCC2 by this compound leads to a hyperpolarizing shift in EGABA, effectively restoring the inhibitory strength of GABAergic synapses in pathological states.[3] This restoration of inhibition is the fundamental basis for this compound's therapeutic potential across a range of neurological disorders.[3][13]

Quantitative Impact of this compound on Neuronal Function

The following tables summarize the quantitative effects of CLP257, the active form of this compound, on key neuronal parameters as reported in preclinical studies.

Table 1: Effect of CLP257 on KCC2-mediated Chloride Transport

| Parameter | Experimental Model | CLP257 Concentration | Observed Effect | Citation |

| Rate of Cl⁻ accumulation | BDNF-treated spinal slices | 25 µM | 26% increase | [8] |

| Rate of Cl⁻ accumulation | Peripheral nerve injury (PNI) spinal slices | 25 µM | 45% increase | [8] |

| Cl⁻ transport | BDNF-treated spinal slices | 100 µM | Complete restoration to control levels | [8] |

Table 2: Effect of CLP257 on GABA Reversal Potential (EGABA)

| Experimental Model | CLP257 Concentration | Observed Effect | Citation |

| BDNF-treated spinal dorsal horn neurons | 25 µM | Hyperpolarizing shift | [8] |

| PNI spinal dorsal horn neurons | 25 µM | Hyperpolarizing shift | [8] |

Impact of this compound on Synaptic Plasticity

By restoring inhibitory tone, this compound can significantly modulate synaptic plasticity. In conditions where KCC2 is downregulated, the resulting GABAergic excitation can lead to aberrant forms of plasticity and network hyperexcitability. For example, a lack of KCC2 has been shown to increase the potentiation of population spikes without affecting field excitatory postsynaptic potentials (fEPSPs) during LTP induction, suggesting an increased excitability of postsynaptic neurons.[2]

This compound, by re-establishing robust GABAergic inhibition, can normalize synaptic plasticity. This is critical for preventing the saturation of LTP and maintaining the synapse-specificity required for learning and memory.[2] The ability of this compound to restore physiological patterns of neuronal activity has been demonstrated in various models of neurological disorders, including neuropathic pain and spinal cord injury.[3][13][14]

Experimental Protocols

In Vivo Administration of this compound

-

Animal Model: Rat model of neuropathic pain or spinal cord injury.[15]

-

Drug Preparation: this compound can be dissolved in a solution of 50% PEG300 and 50% saline for intragastric administration or in 10% hydroxypropyl-β-cyclodextrin for oral administration.[11][15]

-

Administration Route: Intragastric gavage or intraperitoneal injection.[15]

-

Dosage: A commonly used effective dose is 50 mg/kg.[12] For combined treatment with other drugs like midazolam, oral this compound at 100 mg/kg has been used.[11]

Western Blotting for KCC2 and Phospho-KCC2 (Ser940)

-

Tissue Preparation: Homogenize brain tissue (e.g., spinal cord, hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Primary Antibodies:

-

Secondary Antibodies:

-

Goat anti-rabbit and anti-mouse IgG conjugated to a fluorescent dye (e.g., IRDye).

-

-

-

Detection: Image the membrane using an appropriate imaging system (e.g., Odyssey).

-

Quantification: Densitometry analysis using software like ImageJ to quantify band intensities.[7]

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or spinal cord) from adult rodents.

-

Recording Chamber: Perfuse slices with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂ at physiological temperature (30-34 °C).[7]

-

Pipette Solution (for measuring EGABA): A typical intracellular solution would contain (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH. The high chloride concentration allows for accurate measurement of the reversal potential.

-

Recording Protocol:

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Hold the neuron at different membrane potentials and apply GABA locally via a puffer pipette.

-

Measure the amplitude of the GABA-evoked currents at each holding potential.

-

Plot the current-voltage (I-V) relationship to determine the reversal potential (EGABA), which is the voltage at which the current reverses its polarity.

-

Bath-apply CLP257 (the active form of this compound) at a desired concentration (e.g., 25 µM) and repeat the EGABA measurement.[8]

-

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: this compound is converted to CLP257, which enhances KCC2 activity.

Caption: this compound restores normal synaptic plasticity.

Caption: Workflow for electrophysiological assessment of this compound's effect.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets the fundamental mechanisms of neuronal inhibition. By potentiating KCC2 function, this compound can restore chloride homeostasis and normalize synaptic plasticity in the context of various neurological disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar KCC2-modulating compounds.

Future research should focus on several key areas:

-

Elucidating the precise molecular interactions between CLP257 and KCC2, as well as its potential off-target effects.

-

Conducting more extensive preclinical studies to determine the long-term efficacy and safety of this compound in a wider range of disease models.

-

Developing novel biomarkers to identify patient populations most likely to benefit from KCC2-targeted therapies.

The continued exploration of this compound and the broader field of chloride homeostasis holds immense promise for the development of next-generation therapeutics for a host of debilitating neurological and psychiatric conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress | eNeuro [eneuro.org]

- 3. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | NKCC1 and KCC2: Structural insights into phospho-regulation [frontiersin.org]

- 5. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats | PLOS One [journals.plos.org]

- 7. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synaptic Plasticity (and the Lack Thereof) in Hippocampal CA2 Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]

The KCC2 Modulator CLP290: A Technical Overview of Early-Stage Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP290, an orally bioavailable prodrug of the K-Cl cotransporter 2 (KCC2) activator CLP257, has emerged as a promising therapeutic candidate in preclinical neuroscience research.[1] KCC2 is a neuron-specific ion cotransporter crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission in the mature central nervous system (CNS).[2] Dysfunction of KCC2 has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spinal cord injury, traumatic brain injury, and Alzheimer's disease.[3][4] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effects by modulating the function of KCC2. Its active metabolite, CLP257, has an EC50 of 616 nM for KCC2 activation.[5] A primary mechanism by which this compound enhances KCC2 function is by preventing the downregulation of KCC2 phosphorylation at Serine 940 (pS940).[2] This phosphorylation is critical for the stability and membrane localization of KCC2.[6][7]

In pathological conditions such as traumatic brain injury (TBI), the activation of protein kinase C delta (PKCδ) is altered, leading to a decrease in KCC2-pS940 and subsequent degradation of KCC2.[8] this compound has been shown to inhibit the pathogenic modification of PKCδ, thereby restoring KCC2-pS940 to normal levels and preventing the loss of KCC2 from the neuronal membrane.[8] This restoration of KCC2 function re-establishes chloride homeostasis, leading to a return of effective GABAergic inhibition and a reduction in neuronal hyperexcitability.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound.

Table 1: Pharmacokinetics of this compound and its Active Metabolite CLP257 in Rats

| Compound | Administration Route | Dose (mg/kg) | Apparent Half-life (t1/2) | Key Findings |

| CLP257 | IV, IP | Not Specified | < 15 minutes | Rapidly undergoes glucuronidation.[1] |

| This compound (as CLP257) | PO | 100 | ~5 hours | Improved maximal plasma concentration and exposure compared to native CLP257.[1] |

Table 2: Preclinical Efficacy of this compound in Various Neuroscience Models

| Model | Species | Dose (mg/kg) | Administration Route | Key Outcomes |

| Traumatic Brain Injury (Controlled Cortical Impact) | Rat | 50 | Not Specified | Restored KCC2-pS940 and oligomeric KCC2 levels; neuroprotective.[8] |

| Epilepsy (Convulsant-induced) | Mouse | Not Specified | In vivo | Dose-dependently suppressed seizures; prevented downregulation of KCC2-pS940.[2] |

| Neuropathic Pain (Peripheral Nerve Injury) | Rat | 100 | PO | Analgesic efficacy equivalent to Pregabalin (30 mg/kg) without motor impairment.[1] |

| Spinal Cord Injury | Mouse | Not Specified | IP | Enabled paralyzed mice to regain stepping ability after 4-5 weeks of treatment.[9] |

| HIV-1 Tat Transgenic Model | Mouse | 100 | PO | Restored KCC2 activity and baseline locomotion.[6] |

| Neonatal Seizures (Ischemia-induced) | Mouse | 5, 10, 20 | IP | Rescued phenobarbital-resistant seizures at P7.[10] |

| Morphine-Induced Hyperalgesia | Rat | 100 | PO (twice daily) | Mitigated the development of hyperalgesia.[11] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Traumatic Brain Injury (TBI) Model

-

Model: Controlled Cortical Impact (CCI) injury in rats.

-

Procedure:

-

Anesthetize the animal.

-

Perform a craniotomy over the somatosensory cortex.

-

Induce a mild-to-moderate cortical contusion using a pneumatic impactor.

-

Suture the scalp and allow the animal to recover.

-

-

This compound Administration: A 50 mg/kg dose of this compound was administered one day following the injury.[8]

-

Outcome Measures:

-

Immunochemical Assays: Brain tissues are collected at various time points (1, 2, or 14 days post-injury) and processed for Western blotting or immunohistochemistry to assess levels of total KCC2, oligomeric KCC2, KCC2-pS940, and PKCδ.[8]

-

Histological Staining: To determine the neuroprotective capacity of this compound.

-

Behavioral Assessments: Somatosensory-related behavioral tasks are performed to assess functional recovery.

-

Neuropathic Pain Model

-

Model: Peripheral Nerve Injury (PNI) in rats.

-

Procedure: Surgical models such as Spared Nerve Injury (SNI), Partial Sciatic Nerve Ligation (PSNL), or Spinal Nerve Ligation (SNL) are commonly used to induce mononeuropathy.[12]

-

This compound Administration: this compound is administered orally (p.o.). For comparison, Pregabalin is also administered orally.

-

Outcome Measures:

-

Behavioral Testing (Allodynia): Paw withdrawal threshold is measured in response to mechanical stimuli (e.g., von Frey filaments) before and after drug administration.[1]

-

Motor Performance (Rotarod Assay): To assess potential sedative side effects, animals are placed on an accelerating rotarod, and the time spent on the rod is measured.[1]

-

Electrophysiology: Field electrophysiological responses are recorded in the superficial dorsal horn of the spinal cord in response to mechanical stimulation of the receptive field.[1]

-

Epilepsy/Seizure Model

-

Model: Convulsant-induced seizures in mice or ischemic neonatal seizures.

-

Procedure:

-

This compound Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg).[10]

-

Outcome Measures:

Logical Relationships and Therapeutic Rationale

The therapeutic potential of this compound is based on the logical relationship between KCC2 function, chloride homeostasis, and neuronal excitability. In a healthy mature neuron, high KCC2 expression maintains a low intracellular chloride concentration, allowing the GABA-A receptor to mediate hyperpolarizing, inhibitory currents. In various pathological states, KCC2 function is compromised, leading to an accumulation of intracellular chloride. This shifts the GABA reversal potential to a more depolarized state, causing GABAergic signaling to become excitatory and contributing to neuronal hyperexcitability. This compound, by restoring KCC2 function, re-establishes the inhibitory nature of GABA, thereby reducing hyperexcitability and its pathological consequences.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically for this compound or its active metabolite CLP257. The research remains in the preclinical phase, demonstrating proof-of-concept in various animal models of neurological disorders.[3] Further studies are required to establish the safety, tolerability, and pharmacokinetic profile in humans before clinical trials can be initiated.

Conclusion

This compound is a promising KCC2 modulator with a well-defined mechanism of action centered on the preservation of KCC2 phosphorylation and membrane stability. Preclinical studies have demonstrated its efficacy in a wide range of neurological and psychiatric disease models, suggesting its potential as a novel therapeutic agent. The data gathered from these early-stage investigations provide a strong rationale for continued research and development of this compound and other KCC2-enhancing compounds.

References

- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct protein kinase C-dependent phosphorylation regulates the cell surface stability and activity of the potassium chloride cotransporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]

- 9. epiduralstimulationnow.com [epiduralstimulationnow.com]

- 10. The-Functional-KCC2-Enhancer-CLP290-Rescues-Phenobarbital-Resistant-Neonatal-Seizures-in-a-Model-of-HIE [aesnet.org]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for CLP290 Dosage in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction